4-Bromobenzhydrol

Descripción

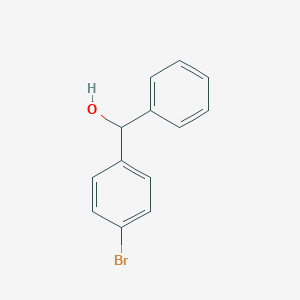

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIWDBNPPSHSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305142 | |

| Record name | 4-Bromo-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-16-5 | |

| Record name | 4-Bromo-α-phenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzhydryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-α-phenylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromobenzhydrol

Grignard Reagent Approaches

The Grignard reaction is a powerful tool for forming carbon-carbon bonds. aroonchande.com In the context of 4-bromobenzhydrol synthesis, this typically involves the reaction of a phenyl Grignard reagent with 4-bromobenzaldehyde (B125591) or, conversely, a 4-bromophenyl Grignard reagent with benzaldehyde. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a secondary alcohol after an acidic workup. umkc.edu

The efficiency and yield of the Grignard synthesis of this compound are highly dependent on the optimization of several key reaction parameters. Control over these conditions is crucial to maximize the formation of the desired product and minimize side reactions. numberanalytics.com

Solvent Selection: The choice of solvent is critical for the formation and stability of the Grignard reagent. Anhydrous ethers are standard, with diethyl ether and tetrahydrofuran (B95107) (THF) being the most common choices. numberanalytics.com THF offers a higher boiling point, which can be advantageous for less reactive halides, while diethyl ether is a classic solvent suitable for many standard Grignard reactions. numberanalytics.com

Temperature Control: Grignard reactions are typically exothermic. rsc.org Maintaining a low to moderate temperature, often between 0°C and room temperature, is essential. numberanalytics.com Low temperatures can help control the reaction rate, prevent side reactions such as Wurtz coupling, and improve the selectivity of the addition to the carbonyl group. numberanalytics.com

Reactant Addition: The rate of addition of the carbonyl compound to the Grignard reagent (or vice versa) must be carefully controlled. A slow, dropwise addition helps to manage the exothermic nature of the reaction and prevent a buildup of unreacted reagents, which could lead to undesired side products. rsc.org Efficient stirring is also necessary to ensure homogeneity and facilitate contact between the reactants. numberanalytics.com

Interactive Data Table: Optimization of Grignard Reaction Parameters

| Parameter | Condition | Rationale and Impact on Synthesis |

| Solvent | Diethyl Ether, Tetrahydrofuran (THF) | Anhydrous ether stabilizes the Grignard reagent; THF's higher boiling point can be beneficial. numberanalytics.com |

| Temperature | -78°C to Room Temperature | Low temperatures control exothermicity and minimize side reactions, improving yield and selectivity. numberanalytics.com |

| Reaction Time | 1 to 12 hours | Optimized reaction time ensures complete conversion without promoting product degradation or side reactions. chemie-brunschwig.ch |

| Stirring | Vigorous and efficient | Ensures good contact between reactants for an optimal reaction rate. numberanalytics.comrsc.org |

While this compound itself is achiral, the principles of stereochemical control are paramount in the synthesis of chiral diarylmethanols. Achieving diastereoselectivity or enantioselectivity in Grignard reactions often involves the use of chiral auxiliaries, substrates, or catalysts. In the synthesis of related complex molecules, such as 2-substituted benzo[b]azepin-5-ols, the stereocontrolled addition of Grignard reagents to cyclic N,O-acetals has been shown to proceed with high diastereoselectivity. nih.gov The steric bulk of the Grignard reagent can influence the stereochemical outcome, with larger reagents often leading to improved diastereoselectivities. nih.gov These strategies, while not typically applied to a simple prochiral molecule like this compound, form the basis for creating optically active derivatives in more complex synthetic targets.

Optimization of Reaction Conditions for Grignard Additions

Reduction Strategies for 4-Bromobenzophenone (B181533) Precursors

An alternative and widely used route to this compound is the reduction of its corresponding ketone, 4-bromobenzophenone. The primary challenge in this approach is the chemoselective reduction of the carbonyl group without affecting the carbon-bromine bond.

Catalytic hydrogenation offers a clean and efficient method for the reduction of ketones. A significant challenge in the hydrogenation of 4-bromobenzophenone is preventing the concurrent hydrodehalogenation (cleavage of the C-Br bond).

Transfer Hydrogenation: This method avoids the use of high-pressure gaseous hydrogen by using a hydrogen donor molecule, such as a secondary alcohol. Magnesium oxide (MgO) has been demonstrated as an effective and selective catalyst for the liquid-phase transfer hydrogenation of 4-bromobenzophenone using 2-octanol (B43104) as a hydrogen donor. mdpi.com This system shows high selectivity for the formation of this compound, with minimal dehalogenation products observed even at elevated temperatures. mdpi.com For example, at 454 K, a 67% yield of the desired alcohol was achieved with less than 5% dehalogenation. mdpi.com

Heterogeneous Catalysis: Supported metal nanoparticles are also employed. Ruthenium oxide nanorods supported on graphene nanoplatelets (GNPs-RuNRs) have been used for the transfer hydrogenation of 4-bromobenzophenone, demonstrating the utility of advanced nanomaterials in catalysis. rsc.org Similarly, palladium catalysts supported on materials like Fe3O4 have been investigated for hydrogenation reactions. conicet.gov.ar The choice of catalyst and support is crucial for achieving chemoselectivity. researchgate.net

Interactive Data Table: Transfer Hydrogenation of 4-Bromobenzophenone with Secondary Alcohols

| Hydrogen Donor | Temperature (K) | Reaction Time (h) | Yield of this compound (%) | Yield of Debromination Product (%) |

| 2-Butanol | 423 | 6 | 42 | 3 |

| 2-Pentanol | 423 | 6 | 48 | 3 |

| 2-Hexanol | 423 | 6 | 55 | 4 |

| 2-Octanol | 454 | 6 | 67 | <5 |

| Data adapted from a study on liquid phase transfer hydrogenation in the presence of an MgO catalyst. mdpi.com |

Metal hydride reagents are a cornerstone of carbonyl reduction in organic synthesis. For the reduction of 4-bromobenzophenone, the choice of hydride is critical to ensure selectivity.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, well-suited for this transformation. moriroku.co.jp It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like esters and does not typically cleave aryl-halide bonds under standard conditions. moriroku.co.jp The reduction is performed in protic solvents like methanol (B129727) or ethanol (B145695), where NaBH₄ effectively delivers a hydride ion to the carbonyl carbon.

Other Hydride Reagents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and less chemoselective for this purpose, as they can potentially reduce the aryl halide bond. More specialized and milder reagents, such as sodium triacetoxyborohydride (B8407120) (STAB), are known for their high selectivity in reducing aldehydes in the presence of ketones and are used in reductive amination, highlighting the broad spectrum of selectivity available with modern hydride reagents. moriroku.co.jp In specific cases, dichloroinidum hydride (HInCl₂), generated from InCl₃ and DIBAL-H, has been used for the selective reduction of halides, demonstrating that fine-tuning of hydride reagents can reverse the expected selectivity. escholarship.org

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wpmucdn.com In the context of benzhydrol chemistry, PTC is prominently used for the oxidation of benzhydrols to their corresponding benzophenones, which is the reverse of the reduction step discussed previously. scirp.orgsciensage.info This method is relevant for the synthesis of the 4-bromobenzophenone precursor.

In this process, an oxidizing agent like potassium permanganate (B83412) (KMnO₄), which is soluble in water but not in organic solvents, is transported into the organic phase by a phase transfer catalyst. scirp.orgresearchgate.net Common catalysts include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulphate (TBAHS). scirp.orgscirp.org Kinetic studies on the oxidation of benzhydrol and its para-substituted derivatives show that the reaction is first order with respect to both the substrate and the oxidant. scirp.orgscirp.org The efficiency of different phase transfer catalysts has been compared, with an observed reactivity order of TBAHS > TBPB > TBAB for permanganate oxidation in chlorobenzene. researchgate.net

Interactive Data Table: Effect of Phase Transfer Catalyst on Benzhydrol Oxidation

| Phase Transfer Catalyst (PTC) | Activation Energy (Ea, kJ·mol⁻¹) | Enthalpy of Activation (ΔH‡, kJ·mol⁻¹) | Entropy of Activation (ΔS‡, J·mol⁻¹·K⁻¹) |

| Tetrabutylammonium Bromide (TBAB) | 44.04 | 41.57 | -154.21 |

| Tetrabutylphosphonium Bromide (TBPB) | 38.26 | 35.79 | -172.01 |

| Tetrabutylammonium Hydrogen Sulphate (TBAHS) | 32.50 | 30.03 | -189.97 |

| Data from the kinetic study of benzhydrol oxidation with permanganate in chlorobenzene. scirp.org |

Selective Hydride Reductions of 4-Bromobenzophenone

Alternative Synthetic Routes and Their Mechanistic Investigations

While traditional methods for synthesizing this compound, such as the reduction of 4-bromobenzophenone, are well-established, ongoing research seeks to develop more efficient, environmentally benign, and versatile synthetic strategies. This subsection explores some of these alternative pathways and the mechanistic studies that provide a deeper understanding of the underlying chemical transformations.

The photoreduction of benzophenones to benzhydrols is a classic photochemical reaction that has been the subject of extensive mechanistic study. core.ac.uk This process typically involves the excitation of the benzophenone (B1666685) molecule to a triplet state, followed by hydrogen atom abstraction from a suitable donor, such as an alcohol. core.ac.ukresearchgate.net The resulting ketyl radicals then undergo further reactions to yield the final benzhydrol product. core.ac.ukresearchgate.net

Studies on various substituted benzophenones have revealed that the efficiency and kinetics of photoreduction are highly dependent on the nature and position of the substituents on the aromatic rings. researchgate.net For instance, research on the photoreduction of different benzophenone derivatives in the presence of isopropyl alcohol has shown a significant substituent effect on the reaction rates. researchgate.net This effect is attributed to changes in the activation energy of the process, which is influenced by the stability of the intermediate ketyl radicals. researchgate.net

While direct photoreduction of 4-bromobenzophenone to this compound is a feasible route, mechanistic insights are often gleaned from studies of related derivatives. For example, investigations into the photoreduction of 3-(hydroxymethyl)benzophenone have demonstrated an unusual intramolecular photoredox reaction in aqueous solutions, leading to the formation of 3-formylbenzhydrol. nih.gov This highlights the complex and sometimes unexpected pathways that can occur under photochemical conditions. However, in organic solvents, the typical photoreduction of the benzophenone moiety is observed. nih.gov

It is important to note that not all substituted benzophenones undergo efficient photoreduction. For example, certain cyclopropyl-substituted benzophenones fail to undergo this reaction and instead exhibit cis-trans isomerization upon irradiation. nih.gov This is thought to occur via a mechanism involving the fragmentation of the strained cyclopropane (B1198618) ring from the excited triplet state. nih.gov

The table below summarizes key findings from photoreduction studies of benzophenone and its derivatives, which provide a framework for understanding the potential photoreductive synthesis of this compound.

| Benzophenone Derivative | Reaction Conditions | Key Findings | Reference |

| Unsubstituted Benzophenone | Isopropyl alcohol, acetonitrile (B52724) | Formation of diphenylketyl and dimethylketyl radicals. | researchgate.net |

| Di-para-methoxybenzophenone | Isopropyl alcohol, acetonitrile | Reaction proceeds via an n-π* excited state; rate is influenced by ketyl radical stability. | researchgate.net |

| 3-(Hydroxymethyl)benzophenone | Aqueous solution (pH < 3) | Undergoes an efficient intramolecular photoredox reaction. | nih.gov |

| p-Cyclopropylbenzophenone | Isopropyl alcohol | Fails to undergo photoreduction; undergoes cis-trans isomerization instead. | nih.gov |

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. ajol.infotubitak.gov.tr This strategy avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate related structures and highlight potential synthetic pathways.

For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate (B1210297). organic-chemistry.org This reaction proceeds through a proposed mechanism involving sequential condensation, nucleophilic addition, and intramolecular cyclization. organic-chemistry.org While this example does not yield a benzhydrol derivative directly, it showcases the power of MCRs in constructing complex molecular architectures that could potentially be adapted for the synthesis of this compound precursors.

Another relevant example is the copper-catalyzed synthesis of diarylamines from benzhydrol derivatives and p-toluenesulfonamides. academie-sciences.fr This reaction proceeds via a "borrowing hydrogen" mechanism, where the benzhydrol is first oxidized in situ to the corresponding benzophenone. academie-sciences.fr This more reactive intermediate then reacts with the amine, and subsequent reduction regenerates the catalyst and forms the final product. academie-sciences.fr Applying this logic, a one-pot reaction starting with a suitable brominated precursor, an appropriate nucleophile, and a catalytic system could potentially be designed for the synthesis of this compound.

Mechanistic studies of MCRs are crucial for optimizing reaction conditions and expanding their scope. nih.govmdpi.com For example, investigations into the ultrasound-assisted, three-component synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones revealed an unprecedented coupling reaction involving a nucleophilic attack on an in situ generated Michael adduct. nih.gov Such detailed mechanistic understanding is key to designing novel MCRs.

The development of one-pot syntheses for active pharmaceutical ingredients (APIs) derived from benzhydrol underscores the industrial relevance of this approach. researchgate.net These methods offer a streamlined and efficient route to valuable compounds.

Photoreduction Studies Leading to Related Benzhydrol Derivatives

Isolation and Purification Techniques in this compound Synthesis

The isolation and purification of the target compound are critical steps in any chemical synthesis, ensuring the removal of unreacted starting materials, byproducts, and other impurities. For this compound, the choice of purification method depends on the scale of the reaction and the nature of the impurities present.

Chromatography is a powerful and versatile technique for the separation and purification of organic compounds. kngac.ac.inpw.live Various chromatographic methods can be employed for the purification of this compound, with the choice depending on the specific requirements of the separation.

Column Chromatography: This is a standard and widely used technique for purifying compounds on a preparative scale. pw.live A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. kngac.ac.in A solvent or a mixture of solvents (the mobile phase) is then used to elute the compounds from the column. pw.live Due to differences in their polarity and affinity for the stationary phase, the components of the mixture travel through the column at different rates, allowing for their separation. For this compound, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for elution from a silica gel column.

Thin-Layer Chromatography (TLC): TLC is primarily used for the rapid analysis of reaction mixtures and to determine the appropriate solvent system for column chromatography. kngac.ac.in A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, and the plate is then placed in a developing chamber containing a shallow pool of solvent. As the solvent moves up the plate by capillary action, it separates the components of the mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique that can be used for both analytical and preparative separations. lookchem.comsielc.com In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. A method for the analysis of 4-bromobenzophenone, a common precursor to this compound, utilizes a C18 column with a mobile phase of acetonitrile and water. sielc.com A similar method could be adapted for the purification of this compound. Mixed-mode or multimodal chromatography, which employs ligands that interact with the target molecule through multiple interaction types (e.g., ionic and hydrophobic), offers alternative selectivities that can be beneficial for challenging separations. cytivalifesciences.com

The table below provides a summary of chromatographic techniques applicable to the purification of this compound.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Primary Application | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative purification | pw.live |

| Thin-Layer Chromatography | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, solvent system optimization | kngac.ac.in |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Analytical and preparative separation | sielc.com |

| Mixed-Mode Chromatography | Varies (e.g., Capto MMC) | Varies (pH and conductivity screening recommended) | Challenging separations, alternative selectivity | cytivalifesciences.com |

Recrystallization is a common and effective technique for purifying solid organic compounds. uomustansiriyah.edu.iq The principle behind recrystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. uomustansiriyah.edu.iq An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. uomustansiriyah.edu.iq

For this compound, a common recrystallization solvent is ethanol. chemicalbook.com The general procedure involves dissolving the crude solid in a minimal amount of hot ethanol to create a saturated solution. uomustansiriyah.edu.iq The hot solution is then allowed to cool slowly, during which the solubility of the this compound decreases, leading to the formation of crystals. The impurities remain dissolved in the cold solvent. uomustansiriyah.edu.iq The purified crystals can then be collected by filtration. uomustansiriyah.edu.iq

Optimizing the yield of a recrystallization process is crucial. Several factors can influence the recovery of the purified product:

Solvent Choice: The selection of an appropriate solvent is the most critical factor. uomustansiriyah.edu.iq If the compound is too soluble in the cold solvent, the yield will be low. Conversely, if the compound is not sufficiently soluble in the hot solvent, a large volume of solvent will be required, which can also lead to lower yields.

Amount of Solvent: Using the minimum amount of hot solvent necessary to dissolve the solid is key to maximizing the yield. uomustansiriyah.edu.iq Adding an excess of solvent will result in a lower recovery of the product upon cooling.

Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Washing the Crystals: After filtration, the crystals should be washed with a small amount of cold solvent to remove any remaining impurities adhering to their surface. Using too much washing solvent or a warm solvent will dissolve some of the product, reducing the yield.

In some cases, a two-solvent recrystallization method may be employed. ualberta.ca This involves dissolving the compound in a "good" solvent at a high temperature and then adding a "poor" solvent in which the compound is insoluble to induce crystallization. ualberta.ca The two solvents must be miscible with each other. ualberta.ca

Reactivity and Mechanistic Studies of 4 Bromobenzhydrol

Oxidation Reactions of 4-Bromobenzhydrol

The oxidation of this compound is a fundamental transformation in organic synthesis, leading to the formation of 4-bromobenzophenone (B181533), a valuable intermediate. solubilityofthings.commdpi.comchemsrc.comscribd.comthermofisher.com The reactivity of this compound in oxidation reactions is influenced by the nature of the oxidizing agent, the reaction conditions, and the presence of catalysts.

The conversion of this compound to 4-bromobenzophenone typically proceeds through a mechanism involving the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon. The reaction is often first-order with respect to both the alcohol and the oxidizing agent. orientjchem.org The presence of an acid can catalyze the reaction. orientjchem.org

Kinetic studies on the oxidation of benzhydrols, including this compound, have provided insights into the reaction mechanism. For instance, the oxidation of benzhydrol by tetrabutylammonium (B224687) bromochromate (TBABC) is first order in both benzhydrol and TBABC. orientjchem.org The reaction does not involve free radical intermediates. orientjchem.org The kinetic isotope effect (kH/kD) observed in the oxidation of benzhydrol suggests that the cleavage of the α-C-H bond is the rate-determining step.

The proposed mechanism for the oxidation of benzhydrols by Cr(VI) reagents involves the formation of a chromate (B82759) ester intermediate. This intermediate then decomposes in the rate-determining step to yield the corresponding benzophenone (B1666685). orientjchem.org

Table 1: Kinetic Data for the Oxidation of Benzhydrol

| Oxidant | Order in Benzhydrol | Order in Oxidant | Rate-Determining Step | Reference |

| Tetrabutylammonium Bromochromate (TBABC) | 1 | 1 | Decomposition of chromate ester | orientjchem.org |

| Benzimidazolium Dichromate (BIDC) | Michaelis-Menten type | 1 | α-C-H bond fission |

A variety of oxidizing agents can be employed for the selective conversion of this compound to 4-bromobenzophenone. The choice of oxidant is crucial to achieve high yields and prevent over-oxidation to other products. chemca.innumberanalytics.com

Common oxidizing agents include:

Chromium-based reagents: Potassium dichromate (K₂Cr₂O₇) and benzimidazolium dichromate (BIDC) are effective for this transformation. sciensage.info Acidified monochromate ions have been shown to be a highly selective oxidant, yielding over 90% of the corresponding benzophenone. sciensage.inforesearchgate.net

Selenium dioxide (SeO₂): This reagent can also be used for the oxidation of benzhydrols. arcjournals.org

Hydrogen peroxide (H₂O₂): In the presence of a catalyst, hydrogen peroxide can be an environmentally friendly option. ijrat.org

The selection of the oxidizing agent and reaction conditions can influence the reaction rate and product yield. numberanalytics.com For example, strong oxidizing agents like potassium permanganate (B83412) can lead to over-oxidation if not carefully controlled. chemca.in Milder and more selective reagents like pyridinium (B92312) chlorochromate (PCC) are often preferred for controlled oxidations. chemca.in

Table 2: Comparison of Oxidizing Agents for Benzhydrol Oxidation

| Oxidizing Agent | Selectivity | Conditions | Reference |

| Acidified Monochromate | High ( >90% yield) | Phase transfer catalysis | sciensage.inforesearchgate.net |

| Benzimidazolium Dichromate (BIDC) | High | Dimethyl sulfoxide (B87167) (DMSO) solvent | |

| Selenium Dioxide (SeO₂) | Effective | Acetic acid-water medium with H₂SO₄ | arcjournals.org |

| Hydrogen Peroxide (H₂O₂) | Environmentally friendly | Phase transfer catalysis with sodium tungstate | ijrat.org |

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). scirp.orgchemijournal.com This method is particularly useful for the oxidation of this compound, where the alcohol is soluble in an organic solvent and the oxidizing agent (like potassium permanganate or dichromate) is in an aqueous solution. sciensage.infoscirp.org

The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the reaction with the alcohol occurs. sciensage.infoijrat.orgscirp.org This technique often leads to higher reaction rates, milder reaction conditions, and improved selectivity. sciensage.infoijrat.orgchemijournal.com

Several phase transfer catalysts have been successfully used for the oxidation of benzhydrols, including:

Tetrabutylphosphonium bromide (TBPB) sciensage.info

Tetrabutylammonium bromide (TBAB) sciensage.infoscirp.org

Tetrabutylammonium hydrogen sulphate (TBAHS) sciensage.infoscirp.org

Cetyltrimethylammonium bromide (CTMAB) sciensage.info

Tricaprylmethylammonium chloride (Aliquat 336) sciensage.info

Studies have shown that the choice of both the solvent and the phase transfer catalyst can significantly impact the reaction yield. For the monochromate oxidation of benzhydrols, ethyl acetate (B1210297) was found to be a better solvent than toluene, and tricaprylmethylammonium chloride was the most suitable catalyst. sciensage.inforesearchgate.net In the permanganate oxidation of benzhydrols, the reaction rate was found to decrease with an increase in the dielectric constant of the organic solvent. scirp.org

Table 3: Effect of Phase Transfer Catalysts on the Oxidation of Benzhydrols

| Oxidant | Solvent | Phase Transfer Catalyst | Yield | Reference |

| Acidified Monochromate | Ethyl Acetate | Tricaprylmethylammonium chloride | >90% | sciensage.inforesearchgate.net |

| Acidified Monochromate | Toluene | Tetrabutylphosphonium bromide | >90% | sciensage.info |

| Potassium Permanganate | Chlorobenzene | Tetrabutylammonium hydrogen sulphate | - | scirp.orgscirp.org |

Selective Oxidation with Various Oxidizing Agents

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, where it is replaced by another functional group. cymitquimica.comlibretexts.org However, the hydroxyl group is a poor leaving group, and its conversion to a better leaving group is often necessary for the reaction to proceed efficiently. libretexts.org

The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding 4-bromobenzhydryl halide. This can be achieved by reacting the alcohol with a hydrogen halide (HX) or other halogenating agents. libretexts.orggoogle.com The reaction with strong acids like HCl, HBr, and HI can proceed because their conjugate bases are good nucleophiles. libretexts.org

For example, p-bromobenzhydryl bromide can be synthesized from p-bromobenzhydrol. This halide can then be used in further reactions, such as the synthesis of ethers by reacting with an alcohol in the presence of a base. google.com

The general reaction for the formation of a halogenated benzhydryl derivative is: (4-BrC₆H₄)(C₆H₅)CHOH + HX → (4-BrC₆H₄)(C₆H₅)CHX + H₂O

The reactivity of the hydrogen halides follows the order HI > HBr > HCl.

Nucleophilic substitution reactions can proceed through different mechanisms, primarily Sₙ1 and Sₙ2, which have distinct stereochemical outcomes. science-revision.co.ukutexas.edu

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This mechanism results in an inversion of the stereochemical configuration at the reaction center. utexas.edulibretexts.org Primary and some secondary alcohols tend to react via an Sₙ2 pathway. libretexts.org

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. science-revision.co.ukvaia.com The nucleophile then attacks the planar carbocation, which can occur from either side, leading to a mixture of enantiomers (racemization). vaia.com Tertiary alcohols typically react through an Sₙ1 mechanism. libretexts.org

For a secondary alcohol like this compound, the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, or a mixture of both, depending on the reaction conditions, such as the nature of the nucleophile and the solvent. vaia.comuni-wuppertal.de The stability of the secondary benzylic carbocation intermediate can favor an Sₙ1 pathway. vaia.com A study on a similar secondary benzylic alcohol showed a mixed Sₙ2-Sₙ1 mechanism, resulting in partial racemization. uni-wuppertal.de

The stereochemical outcome is a critical consideration in the synthesis of chiral molecules. pressbooks.pub

Formation of Halogenated Benzhydryl Derivatives

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution reactions are fundamental to modifying aromatic compounds. The substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile.

The substituents on the two phenyl rings of this compound dictate the regioselectivity of electrophilic aromatic substitution. The hydroxyl (-OH) group and the bromine (-Br) atom have opposing electronic effects.

Activating and Deactivating Groups: The hydroxyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org It donates electron density to the ring, making it more nucleophilic. libretexts.orgsavemyexams.com Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, making the ring less reactive than benzene. libretexts.orgsavemyexams.com Halogens, while deactivating, are an exception as they direct incoming electrophiles to the ortho and para positions. libretexts.org

Directing Effects:

Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group directs incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.orgorganicchemistrytutor.com This is due to the stabilization of the intermediate carbocation (arenium ion) through resonance, where the oxygen's lone pairs can delocalize the positive charge. libretexts.orgorganicchemistrytutor.com

Bromine Atom (-Br): The bromine atom is an ortho, para-director. libretexts.org Although it deactivates the ring through induction, its lone pairs can participate in resonance to stabilize the arenium ion when the electrophile attacks the ortho or para positions. stackexchange.com

Benzhydryl Group: The bulky benzhydryl group can sterically hinder the ortho positions on both rings, potentially favoring substitution at the para position.

The interplay of these electronic and steric factors determines the final product distribution in electrophilic aromatic substitution reactions of this compound.

Halogenation is a classic example of electrophilic aromatic substitution. geeksforgeeks.org The introduction of additional halogen atoms to this compound can be achieved under various conditions.

Bromination: The bromination of aromatic compounds is a widely used method to synthesize aryl bromides, which are valuable intermediates in organic synthesis. nih.gov For this compound, the substitution pattern will be influenced by the existing substituents. Given the directing effects, further bromination is expected to occur at the positions ortho and para to the hydroxyl group on one ring, and ortho to the bromine atom on the other. Reagents like N-bromosuccinimide (NBS) in the presence of a catalyst are commonly employed for such transformations. researchgate.net The use of a Lewis acid catalyst like FeBr₃ is typical for the halogenation of benzene and its derivatives. geeksforgeeks.org

Other Halogenations: Similar to bromination, chlorination and iodination can be performed using appropriate reagents and catalysts. For instance, chlorination can be carried out with chlorine gas and a Lewis acid like AlCl₃ or FeCl₃. geeksforgeeks.org

A study on the bromination of benzophenone in oleum (B3057394) showed that the reaction can lead to 3-bromobenzophenone (B87063) and 3,3'-dibromobenzophenone, indicating that under certain conditions, meta-directing effects can be observed, particularly with a deactivating carbonyl group. google.com While this compound has a hydroxyl group instead of a carbonyl, this highlights how reaction conditions can influence regioselectivity.

Regioselectivity and Directing Effects of Substituents

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.org this compound, with its aryl bromide moiety, is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org It is one of the most utilized cross-coupling reactions for forming C-C bonds. mdpi.com

Reaction Components: In the context of this compound, the aryl bromide can be coupled with various aryl or vinyl boronic acids or their esters. libretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

Research Findings: Studies on similar structures, such as 4-bromobenzophenone, demonstrate the feasibility of Suzuki-Miyaura coupling. For instance, the coupling of 4-bromobenzophenone with phenylboronic acid has been investigated to synthesize intermediates for drugs like ketoprofen (B1673614) and bifonazole. mdpi.comsciforum.net The reaction conditions, including the choice of base and solvent, significantly influence the yield and selectivity. mdpi.comresearchgate.netrsc.org In one study, potassium carbonate (K₂CO₃) was found to be an effective base, and the reaction proceeded well in solvents like toluene. researchgate.net

Here is a table summarizing the optimization of Suzuki-Miyaura coupling for a related compound, 4-bromobenzoyl chloride, which highlights the importance of reaction parameters. researchgate.net

| Entry | Phenylboronic Acid (mmol) | Pd₂(dba)₃ (mmol) | Toluene (mL) | Base (2 equiv.) | Yield (%) |

| 1 | 0.60 | 0.0025 | 1.0 | K₂CO₃ | 4-bromobenzophenone: 56, 4-phenylbenzophenone: 44 |

| 2 | 0.75 | 0.0025 | 1.0 | K₂CO₃ | 4-bromobenzophenone: 63, 4-phenylbenzophenone: 37 |

| 3 | 1.00 | 0.0025 | 1.0 | K₂CO₃ | 4-bromobenzophenone: 70, 4-phenylbenzophenone: 30 |

| 4 | 1.00 | 0.0050 | 1.0 | K₂CO₃ | 4-bromobenzophenone: 75, 4-phenylbenzophenone: 25 |

| 5 | 1.00 | 0.0050 | 2.0 | K₂CO₃ | 4-bromobenzophenone: 78, 4-phenylbenzophenone: 22 |

| 6 | 1.00 | 0.0050 | 2.0 | K₃PO₄ | 4-bromobenzophenone: 85, 4-phenylbenzophenone: 15 |

Table based on a study of 4-bromobenzoyl chloride coupling, illustrating the effects of reagent stoichiometry, catalyst loading, and base on product distribution. researchgate.net

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to form new C-C bonds using this compound as a starting material. icmpp.ro These reactions have revolutionized organic synthesis. bnl.gov

Heck Reaction: This reaction couples the aryl bromide of this compound with an alkene to form a substituted alkene.

Sonogashira Coupling: This methodology involves the coupling of the aryl bromide with a terminal alkyne, providing access to aryl-substituted alkynes.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the aryl bromide.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide.

The choice of a specific cross-coupling reaction depends on the desired product and the functional group tolerance of the substrates.

Performing cross-coupling reactions in aqueous media is highly desirable from a green chemistry perspective. rsc.org The development of water-soluble catalysts and ligands has been a significant area of research.

Catalyst Systems: Palladium catalysts supported on various materials, including magnetic nanoparticles, have been developed for use in aqueous media. mdpi.com These heterogeneous catalysts offer the advantage of easy separation and recyclability. rsc.org For instance, palladium nanoparticles supported on a titania-cellulose hybrid material have shown excellent catalytic activity in Suzuki-Miyaura reactions in 95% ethanol (B145695). rsc.org

Ligand Effects: The choice of ligand is crucial for the success of palladium-catalyzed reactions, influencing both the rate and selectivity. rsc.orgliv.ac.uk Electron-donating and sterically bulky phosphine (B1218219) ligands are often effective in promoting the oxidative addition of aryl bromides to the palladium center. nih.gov In aqueous media, water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), are employed to ensure the solubility of the catalyst. thieme-connect.com The development of chiral ligands has also enabled asymmetric cross-coupling reactions in aqueous media, leading to the synthesis of enantiomerically enriched products. mdpi.com The nature of the N-heterocyclic carbene (NHC) ligand can also have a significant impact on the reaction rate in palladium-catalyzed couplings. mdpi.com

Other Cross-Coupling Methodologies for C-C Bond Formation

Rearrangement Reactions

The structural scaffold of this compound, featuring two aryl rings attached to a central carbon, lends itself to a variety of molecular rearrangements. These reactions are often characterized by the migration of an aryl or other substituent group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Such rearrangements are pivotal in synthetic chemistry for accessing diverse molecular architectures.

While this compound itself does not undergo a Beckmann rearrangement, its corresponding ketone, 4-bromobenzophenone, can be converted to hydrazone derivatives that participate in analogous rearrangement reactions. A key example is the rearrangement of diazotized 4-bromobenzophenone hydrazone. acs.orgacs.org

This reaction provides a pathway to synthesize anilides, which are amides derived from aniline. The process commences with the synthesis of 4-bromobenzophenone hydrazone from 4-bromobenzophenone. This hydrazone is then subjected to diazotization, typically using nitrous acid, which leads to a rearrangement cascade. This transformation is stereospecific, highlighting the defined geometric requirements of the migrating groups. acs.orgacs.org

The general mechanism of a Beckmann rearrangement involves the conversion of an oxime to an amide under acidic conditions. byjus.commasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. This is followed by the migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion. Subsequent hydration and tautomerization yield the final amide product. masterorganicchemistry.comchemistrysteps.com In the case of hydrazone derivatives, a similar migration occurs following diazotization.

The stereoisomeric hydrazones of p-bromobenzophenone have been shown to rearrange to form different benzanilides, allowing for the assignment of their configurations based on the isolated products. acs.org

Table 1: Rearrangement of 4-Bromobenzophenone Hydrazone Derivative

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 4-Bromobenzophenone Hydrazone | Nitrous Acid (Diazotization) | Substituted Anilide | Beckmann-type Rearrangement | acs.orgacs.org |

The diarylmethanol framework, of which this compound is an example, is implicated in several other types of molecular rearrangements. These reactions often leverage the stability of the benzhydryl cation or related intermediates.

One notable example is the Wittig rearrangement, which can be used to synthesize diarylmethanols. nih.govacs.orgacs.org For instance, substituted diarylmethanols can be prepared via a acs.orgCurrent time information in Bangalore, IN.-Wittig rearrangement of aryl benzyl (B1604629) ethers. In this process, a strong base is used to deprotonate the benzylic position, leading to the migration of an aryl group. The N-butyl amide group has been identified as an effective promoter for this rearrangement, enabling the synthesis of isomerically pure diarylmethanols from hydroxybenzoic acid derivatives. nih.govacs.org This method is compatible with various functional groups, although it is not suitable for nitro-substituted compounds. nih.gov

Another relevant rearrangement involves the intramolecular addition of diarylmethanols to imines. This reaction, promoted by potassium tert-butoxide in DMF, can lead to the formation of complex heterocyclic structures like 2,3-disubstituted indoles. The proposed mechanism involves a radical cyclization followed by dehydration. researchgate.net

The intermolecular coupling of 4-bromobenzophenone via McMurry reaction conditions can also be considered a form of rearrangement, leading to the formation of 1,2-bis(4-bromophenyl)-1,2-diphenylethenes. rsc.org This reductive coupling reaction proceeds through pinacol (B44631) intermediates.

Table 2: Examples of Rearrangements Involving Diarylmethanol Scaffolds

| Rearrangement Type | Substrate Example | Key Reagents/Conditions | Product Type | Reference |

| acs.orgCurrent time information in Bangalore, IN.-Wittig Rearrangement | ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides | n-Butyllithium | Diarylmethanols | nih.govacs.org |

| Intramolecular Addition/Cyclization | Diarylmethanols with imine functionality | KOt-Bu/DMF | 2,3-Disubstituted Indoles | researchgate.net |

| McMurry Coupling | 4-Bromobenzophenone | TiCl4, Zn | Tetraphenylethene derivative | rsc.org |

Derivatization Strategies for Analytical and Synthetic Applications

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group in 4-Bromobenzhydrol is a prime site for esterification and etherification reactions. These transformations are fundamental in organic synthesis for introducing new functional groups or protecting the hydroxyl moiety during subsequent reaction steps.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through reaction with various acylating agents. Common methods include reaction with carboxylic acids, acid anhydrides, or acyl chlorides. google.comiajpr.com For instance, reacting this compound with an acid anhydride (B1165640) in the presence of a base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. orgsyn.org This method is valued for its mild conditions and high efficiency. orgsyn.org The choice of the esterifying agent can be tailored to introduce specific properties to the resulting molecule, such as increased lipophilicity or the introduction of a photoactive group. researchgate.net

Etherification: The formation of ethers from this compound typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, reductive etherification of aldehydes and ketones can be employed. researchgate.net These reactions are crucial for creating stable linkages and introducing a wide array of alkyl or aryl groups. researchgate.net

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent | Product Type | General Application |

|---|---|---|---|

| Esterification | Carboxylic Acid/Anhydride | Ester | Protection of hydroxyl group, synthesis of derivatives with altered properties. google.comresearchgate.net |

| Etherification | Alkyl Halide (with base) | Ether | Creation of stable C-O-C linkages, introduction of diverse functional groups. researchgate.net |

Formation of Organometallic Reagents from the Bromine Moiety

The bromine atom on the phenyl ring of this compound provides a handle for the formation of organometallic reagents, most notably Grignard reagents. pw.livelibretexts.org This transformation dramatically inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic site into a potent nucleophile.

The preparation of the Grignard reagent, (4-(hydroxy(phenyl)methyl)phenyl)magnesium bromide, is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.orglibretexts.orgyoutube.com The presence of the ether is crucial for stabilizing the organomagnesium species. libretexts.orglibretexts.org It is imperative that the reaction is conducted under strictly anhydrous conditions, as any trace of water will protonate the Grignard reagent, rendering it inactive. libretexts.orglibretexts.org

Once formed, this organometallic intermediate can participate in a wide range of reactions. For example, it can be carboxylated by reaction with carbon dioxide (¹⁴CO₂) to introduce a carboxylic acid group, a technique used in the synthesis of labeled compounds for biological studies. researchgate.net It can also be used in cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds with various organic halides in the presence of a palladium catalyst. mdpi.com

Table 2: Formation and Reaction of Grignard Reagent from this compound

| Step | Reagents & Conditions | Intermediate/Product | Significance |

|---|---|---|---|

| Formation | Mg, dry ether (e.g., THF) | (4-(hydroxy(phenyl)methyl)phenyl)magnesium bromide | Creates a potent carbon nucleophile. pw.livelibretexts.org |

| Carboxylation | CO₂ (e.g., ¹⁴CO₂), then acid hydrolysis | 4-(hydroxy(phenyl)methyl)benzoic acid | Introduces a carboxylic acid functionality. researchgate.net |

| Cross-Coupling | Aryl halide, Pd catalyst | Biaryl derivative | Forms new carbon-carbon bonds. mdpi.com |

Chromatographic Derivatization for Enhanced Detection

In analytical chemistry, derivatization is a key strategy to improve the chromatographic behavior and detection sensitivity of analytes. chromtech.com For a compound like this compound, which may not possess ideal properties for certain analytical techniques, derivatization can enhance volatility for gas chromatography (GC) or introduce a chromophore or ionizable group for high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). chromtech.comddtjournal.com

For HPLC-MS analysis, derivatization aims to improve ionization efficiency and provide characteristic fragmentation patterns. ddtjournal.com Reagents that introduce a permanently charged or easily ionizable group are particularly useful. biorxiv.org

One such class of reagents includes those that target the hydroxyl group. For instance, reagents containing a quaternary ammonium (B1175870) group can be attached to the hydroxyl moiety, imparting a permanent positive charge to the derivative, which significantly enhances its signal in positive mode electrospray ionization (ESI)-MS. biorxiv.org

Another strategy involves using reagents that react with the hydroxyl group and contain a bromine atom, such as 4-bromo-N-methylbenzylamine (4-BNMA). nih.govresearchgate.net The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, which aids in the confident identification of the derivatized analyte. biorxiv.orgnih.gov

Table 3: Derivatization Reagents for HPLC-MS of Alcohols

| Reagent Type | Target Functional Group | Advantage for HPLC-MS | Example Reagent |

|---|---|---|---|

| Charge-Tagging Reagents | Hydroxyl | Introduces a permanent charge for enhanced ESI signal. biorxiv.org | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) biorxiv.orgresearchgate.net |

| Isotope-Labeling Reagents | Hydroxyl/Carboxyl | Provides a unique isotopic signature for confident identification. nih.govresearchgate.net | 4-bromo-N-methylbenzylamine (4-BNMA) nih.govresearchgate.net |

For analysis by GC-MS, it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. chromtech.comjfda-online.com The primary target for derivatization is the active hydrogen of the hydroxyl group. obrnutafaza.hr

Silylation is the most common derivatization technique for GC analysis. chromtech.comobrnutafaza.hr Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrsigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar than the parent alcohol, leading to improved peak shape and chromatographic separation. obrnutafaza.hr Catalysts like trimethylchlorosilane (TMCS) are sometimes added to increase the reaction rate, especially for sterically hindered alcohols. sigmaaldrich.com

Acylation is another effective method, where reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) convert the hydroxyl group into a fluoroacyl ester. jfda-online.comobrnutafaza.hr These derivatives are not only more volatile but also exhibit enhanced detectability with an electron capture detector (ECD) due to the presence of fluorine atoms. jfda-online.comlibretexts.org

Table 4: Common Derivatization Reagents for GC-MS of Alcohols

| Derivatization Method | Reagent | Derivative Formed | Key Advantages for GC-MS |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ether | Increased volatility, improved thermal stability, better peak shape. chromtech.comobrnutafaza.hr |

| Acylation | TFAA, PFPA | Fluoroacyl Ester | Increased volatility, enhanced ECD response. jfda-online.comobrnutafaza.hr |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise structure of 4-Bromobenzhydrol can be determined.

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the protons in the molecule. wpmucdn.com In a typical ¹H NMR spectrum, different protons in the molecule will resonate at distinct chemical shifts, measured in parts per million (ppm). wpmucdn.com The integration of these signals corresponds to the relative number of protons of each type. wpmucdn.com

For this compound, the spectrum can be analyzed by considering the different types of non-equivalent protons. wpmucdn.com The aromatic protons on the two phenyl rings and the single methine proton (the hydrogen attached to the carbon bearing the hydroxyl group) will have characteristic chemical shifts. The splitting patterns of these signals, arising from spin-spin coupling with neighboring protons, provide further structural information. huji.ac.il For instance, the methine proton is expected to appear as a singlet if there are no adjacent protons, or as a multiplet if coupling occurs. The aromatic protons will exhibit complex splitting patterns due to coupling with each other. huji.ac.il

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H |

| Aromatic (C₆H₄Br) | 7.2-7.5 | Multiplet | 4H |

| Methine (CH-OH) | ~5.8 | Singlet/Doublet | 1H |

| Hydroxyl (OH) | Variable | Singlet (broad) | 1H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, due to the presence of the bromine substituent, the two phenyl rings are not equivalent, leading to a greater number of distinct carbon signals than in the parent benzhydrol. stackexchange.com

The carbon atom attached to the bromine (ipso-carbon) experiences a "heavy atom effect," which causes its signal to be shifted upfield (to a lower ppm value) more than what would be predicted based on electronegativity alone. stackexchange.com The carbon atom bearing the hydroxyl group (the carbinol carbon) typically appears in the range of 70-80 ppm. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (around 120-145 ppm). chegg.com The specific chemical shifts can be influenced by the electron-withdrawing or -donating effects of the substituents. stackexchange.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbinol (CH-OH) | 75-80 |

| Aromatic (C-Br) | 121-123 |

| Aromatic (unsubstituted ring) | 126-129 |

| Aromatic (substituted ring) | 127-132 |

| Aromatic (ipso, unsubstituted ring) | 142-144 |

| Aromatic (ipso, substituted ring) | 141-143 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. youtube.com Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to piece together the spin systems within the molecule. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H assignments. emerypharma.com

By combining the information from 1D and 2D NMR experiments, a complete and accurate structural elucidation of this compound can be achieved.

¹³C NMR Spectral Analysis and Carbon Assignment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. specac.com The absorption of this radiation is recorded as a spectrum, where different peaks correspond to different types of bonds and functional groups. specac.com

In the IR spectrum of this compound, the most characteristic absorptions are:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group. libretexts.org

C-H Stretch : Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methine group appears just below 3000 cm⁻¹. vscht.cz

C=C Stretch : Aromatic ring C=C stretching vibrations give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch : The stretching vibration of the carbon-oxygen single bond in the alcohol functional group typically appears as a strong band in the 1000-1200 cm⁻¹ region. libretexts.org

C-Br Stretch : The carbon-bromine bond will show a characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Methine Group | C-H Stretch | <3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak, Sharp |

| Alcohol | C-O Stretch | 1000-1200 | Strong |

| Bromo-Aromatic | C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uomustansiriyah.edu.iq It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. savemyexams.commsu.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. The nominal molecular weight of this compound is approximately 265 g/mol for the ⁷⁹Br isotope and 267 g/mol for the ⁸¹Br isotope.

Under electron impact ionization, the molecular ion can fragment into smaller, charged species. uomustansiriyah.edu.iq The fragmentation pattern provides a "fingerprint" of the molecule. savemyexams.com Common fragmentation pathways for benzhydrol derivatives include the loss of a water molecule from the molecular ion and cleavage of the bond between the two aromatic rings. The presence of the bromine atom will also influence the fragmentation pattern.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Approximate m/z | Notes |

|---|---|---|---|

| [M]⁺ | Molecular Ion | 264/266 | Characteristic isotopic pattern for Bromine |

| [M-H₂O]⁺ | Loss of Water | 246/248 | Common for alcohols |

| [C₁₃H₁₀Br]⁺ | Loss of OH radical | 249/251 | |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 | Common fragment in benzoyl compounds |

| [C₇H₇]⁺ | Tropylium ion | 91 | Common fragment from benzyl (B1604629) groups |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org This technique is particularly useful for studying compounds with conjugated π systems, such as the aromatic rings in this compound. msu.edu

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl groups. The presence of the bromine atom and the hydroxyl group can cause slight shifts in the position and intensity of these absorption maxima (λ_max) compared to unsubstituted benzene (B151609). The primary electronic transitions observed are π → π* transitions within the aromatic rings. azooptics.com These transitions are typically strong and occur in the ultraviolet region of the spectrum. rsc.org The solvent used can also influence the position of the absorption bands. shu.ac.uk

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λ_max (nm) | Solvent |

|---|---|---|

| π → π* (E2-band) | ~220-230 | Ethanol (B145695)/Methanol (B129727) |

| π → π* (B-band) | ~260-270 | Ethanol/Methanol |

Note: The exact λ_max values and molar absorptivities can vary.

X-Ray Diffraction Analysis for Solid-State Structure

As of the current literature review, detailed X-ray diffraction data and a definitive crystal structure for this compound are not publicly available in crystallographic databases or peer-reviewed journals. While the solid-state structures of closely related compounds, such as 4-bromobenzophenone (B181533), have been extensively studied and characterized, specific crystallographic parameters for this compound have not been reported.

For analogous compounds, such as derivatives of benzhydrol, X-ray crystallography has been a critical tool in determining their three-dimensional molecular geometry, including bond lengths, bond angles, and the conformation of the phenyl rings. For instance, studies on benzhydrol itself have provided insights into the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

In the absence of experimental data for this compound, a detailed discussion of its solid-state structure, including specific crystallographic parameters and molecular packing, cannot be provided at this time. Further research and publication of its crystal structure are required to enable a comprehensive analysis.

Computational Chemistry and Theoretical Investigations of 4 Bromobenzhydrol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and various other physicochemical characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgscispace.com It relies on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgnih.gov This approach is generally more computationally efficient than traditional wave function-based methods while often providing a high level of accuracy. wikipedia.orgaimspress.com

These computational approaches are crucial for understanding how structural modifications impact macroscopic properties. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.netphyschemres.org

For derivatives of 4-bromobenzophenone (B181533), such as N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide, quantum chemical calculations have been performed to determine these frontier orbital energies. semanticscholar.org In one such study, calculations using the B3LYP method with an STO-3gG basis set were conducted to analyze the HOMO and LUMO, revealing that charge transfer occurs within the molecule. semanticscholar.org

The energy gap and related parameters can be used to calculate several chemical reactivity descriptors, which are valuable for understanding reaction pathways and toxicity. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for a 4-Bromobenzophenone Derivative Data derived from a study on N'-[(E)-(4-Bromophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide using the B3LYP/STO-3gG method. semanticscholar.org

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Chemical Hardness | A measure of the molecule's resistance to charge transfer. |

| Chemical Potential | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity | A measure of the molecule's ability to accept electrons. |

Note: Specific energy values for 4-Bromobenzhydrol require a dedicated computational study. The table illustrates the types of parameters obtained from HOMO-LUMO analysis.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de It represents the force experienced by a positive test charge at a specific point in the vicinity of the molecule, arising from the molecule's electron and nuclear charge cloud. uni-muenchen.de The MESP is typically mapped onto the molecule's electron density surface, using a color-coded scheme where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions. wuxiapptec.com

MESP analysis can identify sites prone to protonation or interaction with charged species. uni-muenchen.de For derivatives of 4-bromobenzophenone, MESP calculations have been performed alongside HOMO-LUMO analysis to determine the charge distribution and reactive sites. semanticscholar.org These calculations help in visualizing the regions of a molecule that are attractive to reactants, providing a guide to its chemical behavior. uni-muenchen.dewuxiapptec.com The analysis involves calculating the MEP at numerous points around the optimized molecular geometry and mapping these values onto a constant electron density surface. uni-muenchen.de

HOMO-LUMO Analysis and Energy Gaps

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of the system's evolution. wikipedia.org This method is essential for studying a wide range of biomolecular processes, including conformational changes and ligand binding. nih.gov

An MD simulation requires a force field, which is a set of potential functions that describe the interactions between particles. wikipedia.org The simulation process typically involves building a realistic atomistic model of the system, often including a solvent like water, and then allowing the atoms to interact over a fixed period. youtube.com

While specific MD simulation studies on this compound are not prominently documented in the searched literature, this technique could be applied to:

Investigate the conformational flexibility of the molecule.

Simulate its interaction with biological targets, such as enzymes or receptors, to understand binding modes and mechanisms. wikipedia.orgnih.gov

Study its behavior in different solvent environments.

MD simulations can provide atomic-level insights into how the molecule behaves dynamically, complementing the static picture provided by quantum chemical calculations. nih.gov

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that correlates the chemical structure of a molecule with its biological activity. nih.govcollaborativedrug.com By systematically modifying a molecule's structure and observing the effect on its activity, researchers can identify key structural features responsible for its biological effects. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using mathematical equations to relate the physicochemical properties of compounds to their activities. oncodesign-services.com These models can predict the activity of new or untested compounds. collaborativedrug.com

For derivatives of this compound, such as 4-bromobenzophenone, SAR and QSAR modeling has been applied. For example, topological indices have been used in SAR modeling to predict the aquatic toxicity of 4-bromobenzophenone. sciforum.net Such studies involve:

Descriptor Calculation: Quantifying various structural, electronic, or physicochemical properties of a series of related molecules. oncodesign-services.com

Statistical Modeling: Using methods like regression analysis or machine learning to build a model that predicts activity based on the calculated descriptors. oncodesign-services.com

SAR analyses help guide the optimization of lead compounds in drug discovery by identifying which parts of the molecule are important for potency and which can be modified to improve other properties. nih.govcollaborativedrug.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation. conicet.gov.ar These methods can calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netnih.gov

For instance, full geometry optimization and vibrational spectra modeling for benzophenone (B1666685) derivatives have been successfully carried out using DFT (B3LYP method). researchgate.net These calculations can help in the assignment of experimental vibrational bands. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to compute electronic properties and simulate UV-Vis spectra, providing insights into the electronic transitions and the HOMO-LUMO energy gap. researchgate.net

Recent advances also incorporate machine learning (ML) to predict spectroscopic data. nih.govresearchgate.net ML models can be trained on large datasets of computationally derived spectra to provide rapid and accurate predictions for new molecules, significantly reducing the computational cost associated with traditional quantum mechanical methods. researchgate.netresearchgate.net These approaches can predict not only the frequencies and intensities of IR spectra but also other complex properties, offering a scalable solution for analyzing molecular systems. researchgate.netmpg.de

Advanced Applications and Emerging Research Areas

Role as a Synthetic Intermediate in Complex Molecule Synthesis

4-Bromobenzhydrol is a versatile building block in organic synthesis, providing a foundational scaffold for the construction of a wide array of intricate molecules. xindaobiotech.comcymitquimica.com Its reactivity, largely dictated by the bromine atom and the hydroxyl group, allows for diverse chemical transformations. solubilityofthings.com

The this compound framework is a key starting material in the synthesis of various pharmaceutical compounds. ontosight.aimolbase.com Its derivatives are being investigated for their potential therapeutic applications in fields such as neuropharmacology, oncology, and as antimicrobial agents. xindaobiotech.com The structural features of these derivatives make them promising candidates for modulating biological targets. xindaobiotech.com For instance, it serves as an intermediate in the production of certain antihistamines and anesthetics. ontosight.ai The synthesis of new drug candidates with potentially improved therapeutic properties often relies on the unique structure and reactivity of intermediates like this compound. lookchem.com

A related compound, 2-amino-4'-bromobenzophenone, which can be synthesized from precursors like 4-bromophenylboronic acid, is a key intermediate for the drug Pronak. bloomtechz.com This highlights the importance of the brominated benzophenone (B1666685) scaffold in medicinal chemistry.